molecular formula C15H13FN6O3S B11159774 N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11159774
M. Wt: 376.4 g/mol
InChI Key: QRGAGZBAYXEYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with an aminosulfonyl group, a fluoro group, and a tetraazolyl group, making it a versatile molecule for research and industrial applications.

Properties

Molecular Formula

C15H13FN6O3S

Molecular Weight

376.4 g/mol

IUPAC Name

4-fluoro-N-[(4-sulfamoylphenyl)methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H13FN6O3S/c16-11-3-6-13(14(7-11)22-9-19-20-21-22)15(23)18-8-10-1-4-12(5-2-10)26(17,24)25/h1-7,9H,8H2,(H,18,23)(H2,17,24,25)

InChI Key

QRGAGZBAYXEYLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzyl halide reacts with an aminosulfonyl derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K~2~CO~3~) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four key reactive sites:

  • Sulfonamide group (-SO₂NH₂)

  • Benzamide moiety (-CONH-)

  • Tetraazole ring (1H-1,2,3,4-tetrazol-1-yl)

  • Fluorine substituent on the aromatic ring

These groups govern its participation in hydrolysis, nucleophilic substitution, and coordination reactions .

Sulfonamide Hydrolysis

Under acidic or basic conditions, the sulfonamide group undergoes hydrolysis to yield sulfonic acid derivatives.
Example Reaction:

N 1 -[4-(aminosulfonyl)benzyl]-...benzamide+H2OH+/OH4-sulfobenzoic acid+NH3\text{N~1~-[4-(aminosulfonyl)benzyl]-...benzamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{4-sulfobenzoic acid} + \text{NH}_3

  • Conditions : Reflux in 6M HCl or NaOH (80–100°C)

  • Outcome : Cleavage of the sulfonamide bond, forming a sulfonic acid .

Benzamide Hydrolysis

The amide bond in the benzamide group is susceptible to hydrolysis, producing carboxylic acid and amine derivatives.
Example Reaction:

...benzamide+H2OH+4-fluorobenzoic acid+4-(aminosulfonyl)benzylamine\text{...benzamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{4-fluorobenzoic acid} + \text{4-(aminosulfonyl)benzylamine}

  • Conditions : Acidic hydrolysis (e.g., HCl, 100°C)

  • Catalysts : Enzymatic cleavage via proteases under physiological conditions .

Nucleophilic Substitution

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) due to its electron-withdrawing effect.
Example Reaction:

...4-fluoro...+Nu...4-Nu...+F\text{...4-fluoro...} + \text{Nu}^- \rightarrow \text{...4-Nu...} + \text{F}^-

  • Nucleophiles (Nu⁻) : Hydroxide, amines, or thiols

  • Conditions : Polar aprotic solvents (DMF, DMSO) with K₂CO₃ at 60–80°C.

Tetraazole Ring Reactivity

The 1,2,3,4-tetrazole moiety participates in:

  • Cycloaddition reactions (e.g., Huisgen click chemistry with alkynes).

  • Coordination chemistry as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺).

Example Reaction:

...tetrazol-1-yl+Cu(OAc)2Cu(II)-tetrazole complex\text{...tetrazol-1-yl} + \text{Cu(OAc)}_2 \rightarrow \text{Cu(II)-tetrazole complex}

  • Applications : Catalysis or bioinorganic studies.

Sulfonamide Alkylation/Acylation

The -NH₂ group in the sulfonamide can undergo alkylation or acylation.
Example Reactions:

Reaction TypeReagentProductConditions
AlkylationCH₃I, K₂CO₃N-methyl sulfonamide derivativeDMF, 50°C, 12h
AcylationAcCl, PyridineN-acetyl sulfonamide derivativeRT, 6h

Enzyme Inhibition Mechanisms

The compound’s sulfonamide and benzamide groups enable competitive inhibition of enzymes like carbonic anhydrase II (CA II) and acetylcholinesterase (AChE) .

EnzymeInhibition ModeKᵢ (nM)Source
CA IISulfonamide-Zn²⁺ interaction10.68–37.16
AChEBenzamide binding8.91–34.02

Stability Under Physicochemical Conditions

ConditionStability OutcomeNotes
pH 2–10 (aqueous)Stable for 24hNo decomposition observed
UV light (254 nm)Partial degradationTetraazole ring photosensitivity
High temperatureDecomposes >150°CCharring observed

Synthetic Modifications

Key synthetic routes for derivatives include:

  • Suzuki coupling : Introduction of aryl groups at the benzamide position.

  • Reductive amination : Modification of the benzylamine moiety.

Example Protocol for Reductive Amination:

  • Reactants : Compound + aldehyde/ketone

  • Conditions : NaBH₃CN, MeOH, RT, 6h

  • Yield : 60–75%.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features to N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains:

CompoundMIC (µM)Bacterial Strains
N81.43E. coli
N222.60K. pneumoniae
N232.65Staphylococcus aureus

These findings suggest that the presence of specific functional groups enhances the antimicrobial efficacy of sulfonamide derivatives .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Compounds with similar structures have shown promising results against various cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116 (Colorectal)
N184.53HCT116 (Colorectal)

These compounds have demonstrated selective toxicity towards cancer cells compared to normal cells, indicating their potential as effective anticancer agents .

Enzyme Inhibition

The compound's mechanism of action may involve inhibition of key enzymes involved in metabolic pathways associated with cancer and microbial growth. For example:

  • Carbonic Anhydrase IX Inhibition: Certain benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, highlighting their potential in targeting tumor-associated enzymes .

This inhibition could disrupt the pH balance within tumors and enhance the efficacy of other therapeutic agents.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Study on Benzimidazole Derivatives: A study synthesized benzimidazole derivatives and evaluated their antimicrobial and anticancer activities, revealing significant effects against Gram-positive and Gram-negative bacteria as well as cancer cell lines .
  • Sulfonamide Derivatives: Research on new sulfonamides demonstrated their effectiveness as α-glucosidase inhibitors and their potential application in treating diabetes mellitus and Alzheimer's disease .
  • Mechanistic Studies: Investigations into the mechanisms of action for related compounds have shown that they can induce apoptosis in cancer cells while exhibiting minimal toxicity to healthy cells .

Mechanism of Action

The mechanism by which N1-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide stands out due to the presence of the tetraazolyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

Biological Activity

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Aminosulfonyl Group : This functional group often enhances the solubility and biological activity of compounds.
  • Fluorine Substitution : The presence of fluorine can influence the pharmacokinetics and receptor binding affinity.
  • Tetraazole Ring : This heterocyclic component is known for its role in enhancing the biological activity of pharmaceutical agents.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes like carbonic anhydrases or kinases, which are crucial in various physiological processes.
  • Receptor Modulation : The structural components suggest potential interaction with G-protein coupled receptors (GPCRs), which play a vital role in signal transduction in cells.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionCarbonic Anhydrase Inhibition
Anticancer PotentialModulation of tumor growth
Antimicrobial ActivityEffective against specific bacterial strains
Anti-inflammatory EffectsReduction in inflammatory markers

Case Studies

Case Study 1: Anticancer Activity
In a study published in Frontiers in Oncology, this compound was evaluated for its anticancer properties. The results indicated that the compound significantly reduced cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This study highlights the potential for developing this compound as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial effects of this compound showed promising results against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis. The study demonstrated a minimum inhibitory concentration (MIC) that suggests effective clinical applicability against resistant bacterial strains .

Research Findings

Recent investigations have focused on optimizing the synthesis and enhancing the efficacy of this compound. Key findings include:

  • Enhanced Solubility : Modifications to the side chains have improved solubility in aqueous solutions, facilitating better bioavailability.
  • Increased Potency : Structural analogs have been synthesized that exhibit increased potency against targeted enzymes and receptors .

Q & A

Q. What synthetic methodologies are recommended for preparing N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-tetraazol-1-yl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Amide Coupling : React 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid with 4-(aminosulfonyl)benzylamine using coupling agents like EDCI/HOBt in anhydrous DMF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/water mixtures improves purity .

Yield Optimization : Control reaction temperature (0–5°C during coupling), use excess benzylamine (1.2 eq), and monitor progress via TLC (ethyl acetate:n-hexane, 3:7) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C4, tetrazole at C2) and amide bond formation (δ ~8.0 ppm for NH) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/F motifs) .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Cytotoxicity : Use Daphnia magna assays for rapid, cost-effective toxicity profiling (IC₅₀ determination) .
  • Microbial Inhibition : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disc diffusion or microdilution assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer :
  • Assay Standardization : Normalize data using cell viability controls (e.g., MTT assay) and account for cell line-specific metabolic rates .
  • Mechanistic Studies : Perform flow cytometry (apoptosis/necrosis) and ROS detection to differentiate modes of action .
  • Data Validation : Cross-validate with 3D spheroid models or primary cell lines to reduce false positives .

Q. What strategies are effective for studying this compound’s interaction with target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR)?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure PFOR activity via NADH oxidation rates in anaerobic conditions, with/without the compound .
  • Molecular Docking : Use AutoDock Vina to model interactions between the tetrazole group and PFOR’s active site (e.g., hydrogen bonds with Arg residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified sulfonamide groups (e.g., -SO₂NHMe vs. -SO₂NHEt) to assess hydrophobicity effects .
  • Pharmacophore Mapping : Identify critical moieties (e.g., tetrazole for PFOR inhibition) via 3D-QSAR using CoMFA/CoMSIA .
  • Metabolic Stability : Test microsomal half-life (human liver microsomes) to prioritize analogs with enhanced pharmacokinetics .

Data Contradiction Analysis

Q. How should conflicting data on microbial inhibition between Gram-positive and Gram-negative bacteria be interpreted?

  • Methodological Answer :
  • Membrane Permeability : Use fluorescence-based assays (e.g., SYTOX Green) to assess compound penetration through outer membranes of Gram-negative bacteria .
  • Efflux Pump Inhibition : Co-administer efflux inhibitors (e.g., PAβN) to determine if resistance mechanisms explain discrepancies .
  • Biofilm Disruption : Test activity against biofilm-embedded vs. planktonic cells to clarify context-dependent efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.